molecular formula C14H17N3O3S B2763403 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine CAS No. 1448069-54-2

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine

Cat. No. B2763403
CAS RN: 1448069-54-2
M. Wt: 307.37
InChI Key: OBVBWFNLVORREY-UHFFFAOYSA-N
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Description

The compound “4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule that contains an imidazole ring, a sulfonyl group, and a morpholine ring. Imidazole rings are common in many biologically active molecules, including some antibiotics . Morpholine rings are found in a variety of pharmaceuticals and are often used as building blocks in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight, boiling point, melting point, and solubility in various solvents .

Scientific Research Applications

Chemical Synthesis and Modifications

A foundational aspect of research on 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine involves its synthesis and chemical modifications. The compound can be synthesized through chlorosulfonation processes and has been a subject of interest for creating various sulfonamides and derivatives through reactions with different chemical agents (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992). This process is crucial for generating a diverse range of compounds for further exploration in different scientific domains.

Catalytic Applications

The compound and its derivatives have been investigated for their potential as catalysts in chemical reactions. For instance, 3-Methyl-1-Sulfonic acid imidazolium chloride, a related compound, demonstrates effectiveness as a catalyst and solvent for the preparation of N-sulfonyl imines at room temperature, showcasing the versatility of these molecules in facilitating chemical transformations (Zolfigol, Khazaei, Moosavi-Zare, & Zare, 2010).

Biological Activity

Research has extended into the biological activity of sulfonamide derivatives, with studies highlighting their potential in inhibiting enzymes such as carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, and inhibitors can have significant therapeutic applications. The compound's derivatives have shown impressive inhibition profiles, suggesting potential for further exploration in drug discovery and development (Taslimi, Sujayev, Mamedova, Kalın, Gulcin, Sadeghian, Beydemir, Kufrevioglu, Alwasel, Farzaliyev, & Mamedov, 2017).

Material Science Applications

Another avenue of research involves the application of these compounds in material science, such as in the development of anion exchange membranes for fuel cells. The incorporation of imidazolium groups into polymers for anion exchange membranes showcases the adaptability of these compounds in creating materials with specific properties for energy applications (Yang, Wang, Zheng, Li, & Zhang, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

properties

IUPAC Name

4-(1-methylimidazol-4-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-16-10-14(15-11-16)21(18,19)17-7-8-20-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVBWFNLVORREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine

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